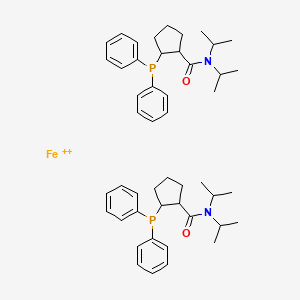
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) is a complex organometallic compound It features a central iron ion coordinated with a phosphanyl and carboxamide ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) typically involves the following steps:
Formation of the Ligand: The ligand, 2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide, is synthesized through a multi-step process
Coordination with Iron: The ligand is then reacted with an iron(2+) salt, such as iron(2+) chloride, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized to iron(3+), altering the compound’s properties.
Reduction: The compound can be reduced back to iron(2+) from iron(3+).
Substitution: Ligands can be substituted with other phosphanyl or carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various phosphines or amines can be used as substituting agents.
Major Products
Oxidation: The major product is the iron(3+) complex.
Reduction: The major product is the iron(2+) complex.
Substitution: The major products are the substituted phosphanyl or carboxamide complexes.
科学的研究の応用
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies: It is used in the study of iron-containing enzymes and their mechanisms.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism by which 2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) exerts its effects involves the coordination of the iron center with the ligands. This coordination alters the electronic properties of the iron, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of hydrogen in hydrogenation reactions or the stabilization of reactive intermediates in cross-coupling reactions.
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: Another phosphanyl ligand with similar coordination properties.
2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl: Known for its use in asymmetric catalysis.
Triphenylphosphine: A common ligand in organometallic chemistry.
Uniqueness
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other ligands may not perform as well.
特性
IUPAC Name |
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H32NOP.Fe/c2*1-18(2)25(19(3)4)24(26)22-16-11-17-23(22)27(20-12-7-5-8-13-20)21-14-9-6-10-15-21;/h2*5-10,12-15,18-19,22-23H,11,16-17H2,1-4H3;/q;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYREMFDIRRTIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)N(C(C)C)C(=O)C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H64FeN2O2P2+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
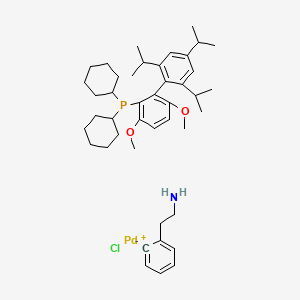
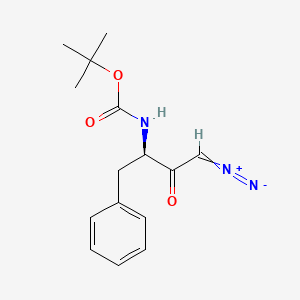
![[[5-(4-Amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13385360.png)
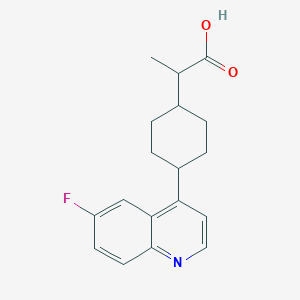
![[2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate](/img/structure/B13385378.png)

![(3S,4S)-5-[4-(benzyloxy)phenyl]-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13385389.png)
![Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385401.png)

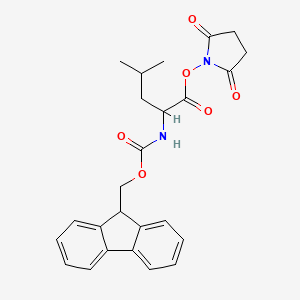
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoicacid](/img/structure/B13385412.png)
![4-[3-[2-(4-Cyclobutyl-2-thiazolyl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid](/img/structure/B13385425.png)
![4-[[4-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385432.png)

